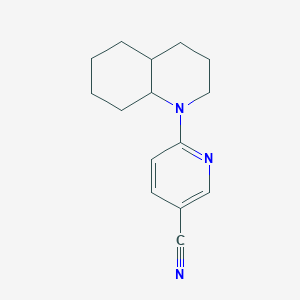

6-(octahydroquinolin-1(2H)-yl)nicotinonitrile

Descripción

6-(Octahydroquinolin-1(2H)-yl)nicotinonitrile is a heterocyclic compound featuring a nicotinonitrile core linked to a fully saturated octahydroquinoline moiety. The octahydroquinoline group imparts conformational flexibility and enhanced lipophilicity compared to unsaturated quinoline derivatives.

Propiedades

Número CAS |

827322-99-6 |

|---|---|

Fórmula molecular |

C15H19N3 |

Peso molecular |

241.33 g/mol |

Nombre IUPAC |

6-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C15H19N3/c16-10-12-7-8-15(17-11-12)18-9-3-5-13-4-1-2-6-14(13)18/h7-8,11,13-14H,1-6,9H2 |

Clave InChI |

MMKRVWBIZQYZIK-UHFFFAOYSA-N |

SMILES canónico |

C1CCC2C(C1)CCCN2C3=NC=C(C=C3)C#N |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 6-(octahidroquinolin-1(2H)-il)nicotinonitrilo normalmente implica la ciclación de precursores apropiados en condiciones controladas. Un método común implica la reacción de nicotinonitrilo con un derivado de octahidroquinolina en presencia de un catalizador adecuado. Las condiciones de reacción a menudo incluyen temperaturas elevadas y el uso de solventes como etanol o metanol para facilitar la reacción.

Métodos de producción industrial

La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando reactores de flujo continuo para garantizar una calidad y un rendimiento consistentes. El proceso se optimizaría para minimizar los residuos y maximizar la eficiencia, a menudo involucrando sistemas automatizados para controlar los parámetros de reacción con precisión.

Análisis De Reacciones Químicas

Tipos de reacciones

6-(Octahidroquinolin-1(2H)-il)nicotinonitrilo puede sufrir varias reacciones químicas, incluyendo:

Oxidación: Esta reacción puede introducir grupos funcionales que contienen oxígeno en la molécula.

Reducción: Esta reacción puede eliminar grupos funcionales que contienen oxígeno o reducir dobles enlaces.

Sustitución: Esta reacción puede reemplazar un grupo funcional por otro.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).

Reducción: Los agentes reductores comunes incluyen hidruro de litio y aluminio (LiAlH₄) y borohidruro de sodio (NaBH₄).

Sustitución: Los reactivos comunes incluyen halógenos (por ejemplo, cloro, bromo) y nucleófilos (por ejemplo, aminas, alcoholes).

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación podría producir óxidos de N-quinolina, mientras que la reducción podría producir derivados de dihidroquinolina.

Aplicaciones Científicas De Investigación

6-(Octahidroquinolin-1(2H)-il)nicotinonitrilo tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.

Biología: Se investiga por su potencial actividad biológica, incluyendo propiedades antimicrobianas y anticancerígenas.

Medicina: Se explora como un posible agente terapéutico debido a sus características estructurales únicas.

Industria: Se utiliza en el desarrollo de materiales avanzados, como polímeros y recubrimientos.

Mecanismo De Acción

El mecanismo por el cual 6-(octahidroquinolin-1(2H)-il)nicotinonitrilo ejerce sus efectos implica interacciones con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas que desempeñan un papel en los procesos biológicos. La estructura del compuesto le permite unirse a estos objetivos, potencialmente modulando su actividad y conduciendo a varios efectos biológicos.

Comparación Con Compuestos Similares

Structural and Functional Comparisons

The table below highlights key structural differences and biological activities between 6-(octahydroquinolin-1(2H)-yl)nicotinonitrile and selected analogs:

| Compound Name | Core Structure | Substituent Features | Biological Activities | Key Findings |

|---|---|---|---|---|

| 6-(Octahydroquinolin-1(2H)-yl)nicotinonitrile | Nicotinonitrile + octahydroquinoline | Fully saturated bicyclic amine | Inferred kinase inhibition, antimicrobial | Enhanced lipophilicity and conformational flexibility |

| 6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylnicotinonitrile | Nicotinonitrile + dihydroquinoline | Partially saturated quinoline, methyl group | Antimicrobial, anticancer | Methyl group enhances metabolic stability |

| 6-(2,5-Dimethyl-1H-pyrrol-1-yl)nicotinonitrile | Nicotinonitrile + pyrrole | 2,5-Dimethylpyrrole | Anticancer, antimicrobial | Pyrrole substituents improve synthetic yields (32% via condensation) |

| 6-(Piperidin-4-yl)nicotinonitrile | Nicotinonitrile + piperidine | Monocyclic amine | Kinase modulation | Lacks benzyloxy group, reducing receptor affinity |

| 6-(Methylsulfonyl)nicotinonitrile | Nicotinonitrile + methylsulfonyl | Electron-withdrawing methylsulfonyl group | Material science applications | Methylsulfonyl group increases chemical reactivity |

Structure-Activity Relationship (SAR) Insights

- Substituent Effects: Methyl Groups: Enhance metabolic stability and binding affinity (e.g., 4-methylnicotinonitrile derivatives) . Halogenation: Bromine or chlorine substituents improve antimicrobial activity but may increase toxicity .

- Functional Groups :

Actividad Biológica

6-(octahydroquinolin-1(2H)-yl)nicotinonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of 6-(octahydroquinolin-1(2H)-yl)nicotinonitrile typically involves multi-step organic reactions that incorporate quinoline and nitrile functionalities. The synthetic route often includes the formation of the octahydroquinoline moiety followed by the introduction of the nicotinonitrile group.

Antitumor Activity

Research has indicated that quinoline derivatives, including 6-(octahydroquinolin-1(2H)-yl)nicotinonitrile, exhibit significant antitumor properties. A study demonstrated that compounds with similar structures were effective against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and hepatocellular carcinoma (SNU398) cells. The cytotoxicity was assessed using MTT assays, revealing promising IC50 values that suggest strong antiproliferative effects .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 3.02 |

| Doxorubicin | MCF-7 | 2.29 |

| Compound B | HCT-116 | 5.74 |

The mechanism by which 6-(octahydroquinolin-1(2H)-yl)nicotinonitrile exerts its antitumor effects may involve apoptosis induction and cell cycle arrest. Flow cytometry analysis has shown that treated cells exhibit increased sub-G1 populations, indicative of apoptosis . Additionally, quinoline derivatives have been associated with the inhibition of key signaling pathways involved in cancer progression.

Antimicrobial Activity

In addition to antitumor effects, there is evidence supporting the antimicrobial activity of related quinoline derivatives. Compounds with similar structural features have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections .

Case Studies

Several case studies have highlighted the biological activity of quinoline derivatives:

- Study on Anticancer Properties : A compound structurally related to 6-(octahydroquinolin-1(2H)-yl)nicotinonitrile was tested against MCF-7 cells and showed significant cytotoxicity with an IC50 value comparable to established chemotherapeutics like Doxorubicin.

- Antimicrobial Screening : In vitro studies demonstrated that certain derivatives exhibited high antimicrobial activity against both Gram-positive and Gram-negative bacteria, supporting their potential use as new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.